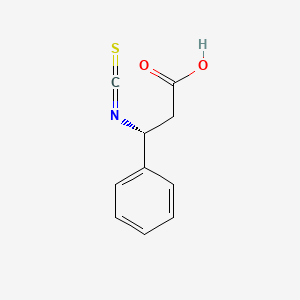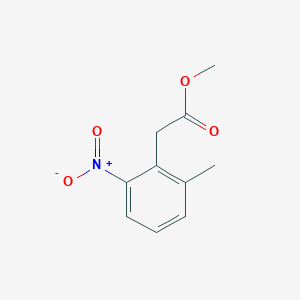
3,3-Difluoro-1-phenylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-1-phenylpropan-1-amine is an organic compound with the molecular formula C9H11F2N It is a fluorinated amine, characterized by the presence of two fluorine atoms attached to the third carbon of the propyl chain, which is also connected to a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-phenylpropan-1-amine typically involves the deoxyfluorination of alcohols. One common method is the use of reagents such as 3,3-difluoro-1,2-diarylcyclopropenes (CpFluors), which are reactivity-tunable fluorination reagents. These reagents facilitate the transformation of alcohols into alkyl fluorides under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Difluoro-1-phenylpropan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
3,3-Difluoro-1-phenylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-1-phenylpropan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and binding affinity. These interactions can affect various biological processes, including enzyme activity and receptor binding .
Comparación Con Compuestos Similares
3,3,3-Trifluoro-1-phenylpropan-1-amine: This compound has three fluorine atoms attached to the third carbon, making it more fluorinated than 3,3-Difluoro-1-phenylpropan-1-amine.
3-Phenylpropylamine: Lacks fluorine atoms and has different chemical properties and reactivity.
Uniqueness: this compound is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it valuable in applications where fluorinated compounds are desired for their stability, reactivity, or biological activity.
Propiedades
Fórmula molecular |
C9H11F2N |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
3,3-difluoro-1-phenylpropan-1-amine |
InChI |
InChI=1S/C9H11F2N/c10-9(11)6-8(12)7-4-2-1-3-5-7/h1-5,8-9H,6,12H2 |
Clave InChI |
OIMJQEDMHQJITI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


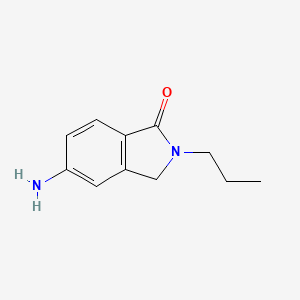
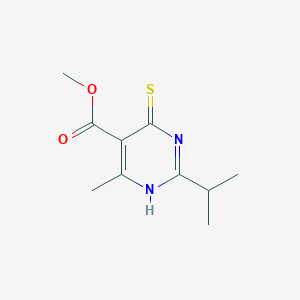
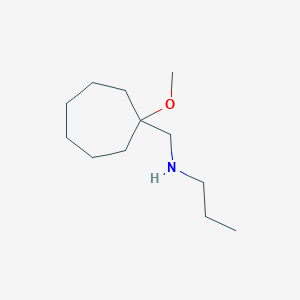

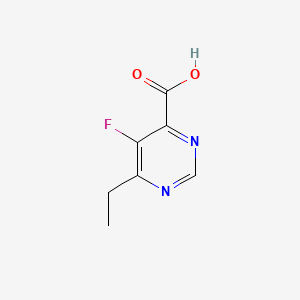
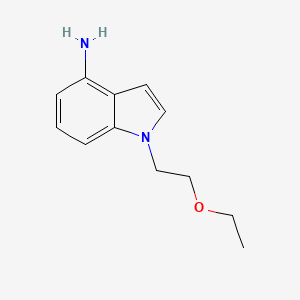
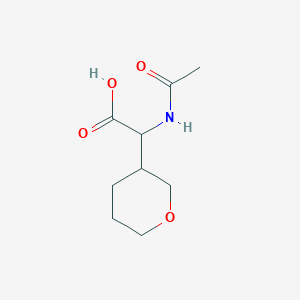
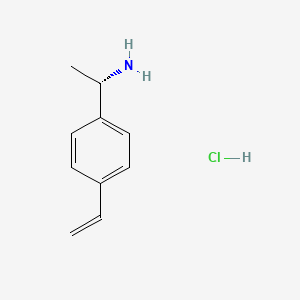
![chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B13644677.png)
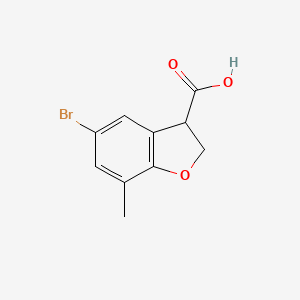
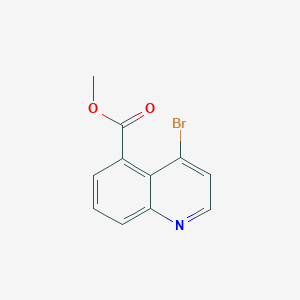
![2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine](/img/structure/B13644696.png)
